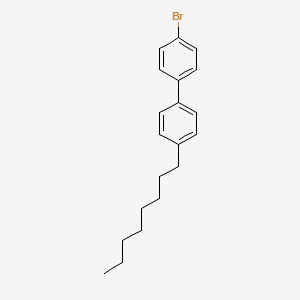

4'-Bromo-4-octyl-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63619-61-4 |

|---|---|

Molecular Formula |

C20H25Br |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

1-bromo-4-(4-octylphenyl)benzene |

InChI |

InChI=1S/C20H25Br/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16H,2-8H2,1H3 |

InChI Key |

DPSWGCJAIPSTPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Methodological Approaches to Studying 4 Bromo 4 Octyl Biphenyl

Synthetic Methodologies for 4'-Bromo-4-octyl-biphenyl and Related Biphenyl (B1667301) Analogs

The construction of the this compound molecular framework is predominantly achieved through powerful carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent. Electrophilic aromatic substitution also presents a viable, albeit less direct, pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance in creating biaryl linkages. rsc.orgeie.gr The Suzuki-Miyaura coupling is a leading method for this purpose. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a highly effective and widely used method for synthesizing unsymmetrical biaryl compounds like this compound. wikipedia.orggre.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 4-octylphenylboronic acid or ester with a 1,4-dibromobenzene (B42075) or a similar halogenated aromatic compound.

The success of a Suzuki-Miyaura coupling hinges on the careful selection and optimization of the catalytic system and reaction conditions. rsc.org Key variables include the choice of palladium precursor, the ligand, the base, and the solvent. yonedalabs.com

Palladium Catalysts: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes. libretexts.orgorganic-chemistry.org The choice of catalyst can significantly impact reaction efficiency, with some catalysts offering higher activity and stability. mdpi.comacs.org For instance, palladacycles have been developed as thermally stable and environmentally friendly catalysts. libretexts.org

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and preventing the formation of inactive palladium black. yonedalabs.com Commonly used ligands include phosphines, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines, as well as N-heterocyclic carbenes (NHCs). wikipedia.orgyonedalabs.com The selection of the optimal ligand often requires experimental screening. rsc.orgyonedalabs.com

Bases and Solvents: A base is required to activate the organoboron reagent. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). yonedalabs.combeilstein-journals.org The reaction can be performed in a range of organic solvents, such as dioxane, toluene (B28343), and THF, often with the addition of water. yonedalabs.com

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | Reflux | mdpi.com |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | beilstein-journals.org |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | researchgate.net |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | beilstein-journals.org |

The choice between a boronic acid and a boronic ester as the organoboron coupling partner can influence the reaction's outcome. nih.govresearchgate.net

Boronic Acids: These are often readily available and highly reactive in Suzuki-Miyaura couplings. yonedalabs.comresearchgate.net However, they can be prone to decomposition. yonedalabs.com Their reactivity is attributed to the electron-withdrawing nature of the hydroxyl groups, which enhances the nucleophilicity of the organic group attached to boron. researchgate.net

Boronic Esters: Boronic esters, such as pinacol (B44631) esters, offer greater stability compared to their corresponding boronic acids. nih.govacs.org While historically it was thought that boronic esters needed to hydrolyze to the corresponding boronic acid to react, recent studies have shown that they can undergo transmetalation directly. acs.orgnih.gov The rate of this transfer is influenced by the electronic properties of the ester's oxygen atoms. nih.govacs.orgnih.gov Different types of boronic esters, like MIDA esters, have been developed to allow for sequential coupling reactions due to their enhanced stability. yonedalabs.com

| Reagent Type | Advantages | Disadvantages | Key Considerations | Reference |

|---|---|---|---|---|

| Boronic Acids | Often commercially available, generally more reactive. | Can be unstable and prone to decomposition. | The default choice if stable. | yonedalabs.comresearchgate.net |

| Boronic Esters (e.g., Pinacol) | More stable, preventing protodeborylation. | May be less reactive than corresponding boronic acids. | Can be prepared via Miyaura borylation. | yonedalabs.comresearchgate.net |

| Coordinating Esters (e.g., MIDA) | Significantly more stable, allowing for sequential couplings. | May require specific conditions for deprotection/coupling. | Useful for multi-step syntheses. | yonedalabs.com |

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of biphenyl structures. researchgate.net These include the Negishi, Stille, and Hiyama couplings. eie.grrsc.orgmdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent in the presence of a nickel or palladium catalyst to couple with an organohalide. rsc.org It is a powerful method for forming C-C bonds. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.

Hiyama Coupling: This coupling method uses an organosilicon compound and an organohalide with a palladium catalyst. rsc.orgmdpi.com It is recognized as a versatile method for constructing carbon-carbon bonds. mdpi.com

These alternative methods offer different reactivity profiles and may be advantageous for specific substrates or to overcome challenges encountered with the Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) provides an alternative route to functionalized biphenyls. pearson.compearson.com While direct synthesis of this compound via a one-pot EAS reaction is unlikely, this strategy is crucial for introducing substituents onto a pre-formed biphenyl or a precursor ring. For instance, Friedel-Crafts acylation or alkylation could be used to introduce the octyl group onto a biphenyl core, followed by a regioselective bromination step. rsc.org

The position of substitution is directed by the existing groups on the aromatic ring. youtube.commdpi.com For example, in 4-octylbiphenyl, the octyl group is an activating group and would direct electrophilic attack to the ortho and para positions of its own ring, and the phenyl group would direct to the ortho and para positions of the other ring. A subsequent bromination would likely occur at the 4'-position of the unsubstituted phenyl ring. The synthesis of 4-bromobiphenyl (B57062) itself can be achieved through the electrophilic bromination of biphenyl. chemicalbook.com Reagents like N-bromosuccinimide (NBS) are often used for such brominations. youtube.comorganic-chemistry.org

Novel Synthetic Routes and Advanced Techniques

Mechanochemical Synthesis Approaches

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of this compound without the need for laboratory synthesis and characterization.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations can predict a range of important properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p) or 6-31G(d). tandfonline.comacs.org

Key properties investigated via DFT include:

Optimized Molecular Geometry: DFT can calculate the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. acs.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other species. researchgate.net

Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the structure. researchgate.net

In studies of similar cyanobiphenyl molecules, DFT calculations at the B3LYP/6-31G(d) level were used to determine optimized geometries and molecular dipole moments, providing insight into how molecular shape influences material properties like liquid crystal phases. tandfonline.com

Table 3: Properties of Biphenyl Derivatives Investigated by DFT

| Property | Description | Significance |

|---|---|---|

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines electronic excitation energies, redox potentials, and chemical reactivity. acs.org |

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles in the lowest energy conformation. | Influences crystal packing and bulk material properties. acs.org |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net |

| NMR Chemical Shifts | Theoretically calculated positions of signals in NMR spectra. | Aids in structure verification by comparison with experimental spectra. researchgate.net |

Density Functional Theory (DFT) Calculations

Electronic Structure Elucidation (HOMO-LUMO Gaps, Charge Distribution)

The electronic characteristics of a molecule are fundamental to its reactivity and optical properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding charge transfer within the molecule. researchgate.net For substituted biphenyls, density functional theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine these energy levels. researchgate.netacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required for electronic excitation. researchgate.net In related biphenyl systems, the introduction of substituents like bromo and alkyl groups can modulate this gap. For instance, electron-withdrawing groups can lower both HOMO and LUMO energies, often resulting in a smaller energy gap.

Mulliken population analysis is a common method to calculate the distribution of electronic charge among the atoms in a molecule. researchgate.net This analysis can reveal how the bromo and octyl substituents influence the electron density across the biphenyl core. Such studies on similar aromatic compounds show that electronegative atoms like bromine will carry a partial negative charge, influencing the molecule's electrostatic potential and intermolecular interactions. researchgate.net

Table 1: Representative Calculated Electronic Properties for Substituted Biphenyls

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -5.7 to -6.1 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. acs.org |

| LUMO Energy | -2.1 to -2.9 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. researchgate.netacs.org |

| HOMO-LUMO Gap | 2.0 to 4.0 eV | Correlates with chemical reactivity and the energy of UV-Vis absorption. researchgate.netacs.org |

Optimization of Catalytic Systems and Reaction Conditions

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial as it dictates how the molecule packs in the solid state and interacts with its neighbors. Geometry optimization calculations, typically performed using DFT methods, find the lowest energy conformation of the molecule. researchgate.net A key feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization of a planar conformation. The presence of the long octyl chain introduces additional conformational flexibility that needs to be explored.

Simulation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. science.gov Similarly, the vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated. These simulations help in assigning the observed spectral peaks to specific molecular vibrations. science.gov Furthermore, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the structural elucidation of the molecule. researchgate.net

Analysis of Aromaticity and Antiaromaticity Indices (e.g., NICS, HOMA)

Aromaticity is a key concept in understanding the stability and reactivity of the biphenyl core. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on bond length deviations from an ideal aromatic ring. nih.govsemanticscholar.org A HOMA value close to 1 indicates high aromaticity, as seen in benzene (B151609). nih.gov The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of aromatic character. nih.govresearchgate.net The presence of substituents can influence the aromaticity of the phenyl rings. researchgate.netscience.gov For this compound, these indices can be calculated for each of the phenyl rings to assess the electronic effects of the bromo and octyl groups on their aromatic character.

Intermolecular Interactions and Noncovalent Forces (e.g., π-π stacking, van der Waals)

In the condensed phase, the properties of this compound are governed by intermolecular interactions. The aromatic biphenyl core can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. acs.org The octyl chain, being nonpolar, will primarily interact through van der Waals forces. The bromine atom can also participate in halogen bonding, a directional interaction with electron-rich atoms. researchgate.net Understanding these noncovalent forces is essential for predicting the crystal packing and self-assembly behavior of the molecule, which are critical for its application in materials like liquid crystals. researchgate.net

Molecular Dynamics (MD) Simulations for Mesophase Behavior

Many biphenyl derivatives are known to exhibit liquid crystalline phases, also known as mesophases. Molecular dynamics (MD) simulations are a powerful tool to study the collective behavior of a large number of molecules and predict the formation of such phases. rsc.orgarxiv.org In these simulations, the motion of each atom is calculated over time based on a force field that describes the intra- and intermolecular interactions. By simulating the system at different temperatures, one can observe transitions between isotropic, nematic, and smectic phases. arxiv.orgaps.org For this compound, MD simulations can provide insights into how the molecular structure, particularly the interplay between the rigid biphenyl core and the flexible octyl chain, leads to specific mesophase behaviors.

Quantitative Structure-Property Relationship (QSPR) Modeling and Subgroup Discovery

QSPR models aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. arizona.eduumweltbundesamt.de For a class of compounds like substituted biphenyls, QSPR can be used to predict properties such as melting point, boiling point, or solubility based on a set of calculated molecular descriptors. arizona.eduuninsubria.it These descriptors can be constitutional, topological, geometrical, or electronic in nature. Subgroup discovery, a data mining technique, can be employed to identify specific structural motifs within a larger dataset of biphenyls that are responsible for a particular property or activity. europa.euopen.ac.uk This can be particularly useful for screening large virtual libraries of biphenyl derivatives to identify candidates with desired properties for specific applications.

Advanced Characterization Techniques for Structural and Electronic Elucidation

The precise characterization of this compound requires sophisticated instrumental analysis to verify its identity and explore its properties. Techniques such as spectroscopy and thermal analysis provide detailed information about its structural framework, electronic transitions, and stability under heat.

Spectroscopic Analysis

Spectroscopic methods are fundamental in the molecular-level investigation of this compound, offering insights into its atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the biphenyl core and the aliphatic protons of the octyl chain. Aromatic protons typically resonate in the downfield region (δ 7.2–7.8 ppm), while the alkyl chain protons appear in the upfield region (δ 0.8–2.7 ppm). The integration of these signals confirms the ratio of protons in different parts of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The biphenyl core of the parent compound, 4-bromo-1,1'-biphenyl, shows signals between δ 121 and 141 ppm. rsc.org The presence of the octyl chain introduces a series of aliphatic carbon signals, typically between δ 14 and 36 ppm. The specific chemical shifts are sensitive to the electronic effects of the bromine atom and the alkyl group.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings, helping to map out the sequence of protons along the octyl chain and within the aromatic rings. HSQC correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

The following table summarizes the expected NMR chemical shifts for this compound, based on data from analogous structures.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.2 - 7.8 | Signals appear as complex multiplets (doublets and triplets) due to coupling. |

| Benzylic Protons (-CH₂-Ar) | ¹H NMR | ~2.6 | A triplet, coupled to the adjacent methylene (B1212753) group in the octyl chain. tandfonline.com |

| Methylene Protons (-CH₂-) | ¹H NMR | 1.2 - 1.7 | A series of overlapping multiplets for the internal part of the octyl chain. tandfonline.comtandfonline.com |

| Terminal Methyl Protons (-CH₃) | ¹H NMR | ~0.9 | A triplet, coupled to the adjacent methylene group. tandfonline.com |

| Aromatic Carbons | ¹³C NMR | 121 - 146 | Includes the carbon attached to the bromine (C-Br) and the quaternary carbons of the biphenyl linkage. rsc.orgtandfonline.com |

| Alkyl Carbons | ¹³C NMR | 14 - 36 | The octyl chain carbons, with the terminal methyl carbon being the most upfield. tandfonline.com |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. The chemical formula for this compound is C₂₀H₂₅Br. boronmolecular.com

When analyzed, the mass spectrum exhibits a characteristic isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: [M]⁺ and [M+2]⁺. This isotopic signature is a definitive indicator of a monobrominated compound. chemicalbook.com

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) include:

Loss of the bromine atom: yielding a [M-Br]⁺ fragment.

Cleavage of the alkyl chain: Benzylic cleavage (cleavage at the bond between the first and second carbon of the octyl chain) is common, leading to a stable tropylium-like ion or other resonance-stabilized cations.

Fragmentation within the octyl chain: producing a series of smaller hydrocarbon fragments.

The exact mass obtained through high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₂₀H₂₅Br) with high precision.

| Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br) |

| [M]⁺ | Molecular Ion | ~344.1 / 346.1 |

| [M+2]⁺ | Molecular Ion (Isotope) | ~346.1 |

| [M-Br]⁺ | Loss of Bromine | ~265.2 |

| [C₁₃H₁₁]⁺ | Loss of C₇H₁₅ (heptyl radical) | ~167.1 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule's bonds. These two techniques are complementary; FT-IR is more sensitive to polar bonds and hetero-nuclear functional groups, while Raman is better for non-polar and homo-nuclear bonds. surfacesciencewestern.com

For this compound, these methods confirm the presence of key structural components:

Aromatic C-H stretching: Appears above 3000 cm⁻¹ in both FT-IR and Raman spectra.

Aliphatic C-H stretching: Occurs in the 2800-3000 cm⁻¹ region, confirming the octyl chain. montana.edu

Aromatic C=C stretching: Produces characteristic sharp peaks in the 1400-1600 cm⁻¹ range, indicative of the biphenyl ring system. montana.edu

Alkyl C-H bending: Vibrations for methylene (-CH₂-) and methyl (-CH₃) groups are found in the 1375-1465 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Biphenyl Torsional Modes: Raman spectroscopy is particularly useful for detecting low-frequency vibrations, such as the torsional motion between the two phenyl rings.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | FT-IR, Raman | 1400 - 1610 |

| C-H Bending (Alkyl) | FT-IR | 1375 - 1465 |

| C-Br Stretch | FT-IR, Raman | 500 - 650 |

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Vis Absorption: The UV-Vis spectrum of this compound is dominated by the biphenyl chromophore. It is expected to exhibit strong absorption bands in the UV region, typically between 250 and 300 nm. acs.org These absorptions correspond to π → π* electronic transitions within the conjugated aromatic system. The position and intensity of the absorption maximum (λ_max) can be influenced by substituents and the solvent.

Fluorescence/Photoluminescence: After absorbing light, the molecule can relax by emitting light, a process known as fluorescence or photoluminescence. The emission spectrum provides information about the energy of the first excited state. Biphenyl derivatives are known to be fluorescent, often emitting in the blue or UV region of the spectrum. tandfonline.comacs.org The difference between the absorption and emission maxima is known as the Stokes shift, which relates to the structural relaxation in the excited state. acs.org

| Property | Technique | Typical Range | Transition |

| Absorption Maximum (λ_max) | UV-Vis | ~280 - 300 nm | π → π* |

| Molar Absorptivity (ε) | UV-Vis | > 10,000 L mol⁻¹ cm⁻¹ | - |

| Emission Maximum (λ_em) | Fluorescence | ~350 - 420 nm | S₁ → S₀ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Thermal Analysis Techniques

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of this compound. rsc.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature, which indicates the compound's thermal stability. For robust organic molecules like this, decomposition typically occurs at high temperatures, often above 300-400°C. google.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature scan. ethz.ch This technique is used to identify thermal transitions. For this compound, DSC can reveal:

Melting Point (T_m): The temperature at which the solid compound transitions to a liquid.

Crystallization Temperature (T_c): The temperature at which the compound crystallizes from the melt upon cooling.

Liquid Crystalline Phases: Biphenyls with long alkyl chains can exhibit liquid crystalline phases (e.g., nematic, smectic) between the crystalline solid and the isotropic liquid states. tandfonline.com DSC can detect the subtle energy changes associated with these phase transitions. tandfonline.com

| Technique | Property Measured | Significance for this compound |

| TGA | Decomposition Temperature (T_d) | Indicates the upper limit of thermal stability. |

| DSC | Melting Point (T_m) | A key physical property for identification and purity assessment. |

| DSC | Phase Transitions | Reveals the existence and temperature range of any potential liquid crystalline phases. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of this compound and its analogues. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify transitions such as melting, crystallization, and liquid crystal phase changes. acs.orgmdpi.com

For comparison, the related compound 4'-octyl-4-biphenylcarbonitrile (8CB), a well-studied liquid crystal, shows distinct phase transitions that are readily characterized by DSC. researchgate.net The analysis of such analogues allows researchers to predict the types of liquid crystalline phases, such as nematic or smectic phases, that this compound might exhibit. tandfonline.com The enthalpy changes (ΔH) associated with these transitions, also determined by DSC, provide quantitative information about the energy involved in each phase change. beilstein-journals.org

Table 1: Illustrative Phase Transition Data for a Generic Biphenyl Derivative (based on available data for analogues)

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Nematic | 84.0 | 28.5 |

| Nematic to Isotropic | 92.7 | 2.1 |

Note: This table is illustrative and based on data for analogous compounds. The actual values for this compound may differ.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of materials like this compound. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cecri.res.incore.ac.uk This analysis is crucial for understanding the operational temperature limits of the material in potential applications.

TGA data for polymers and other materials containing biphenyl moieties indicate that these structures generally possess good thermal stability. For instance, alternating copolymers with biphenyl units have been shown to have decomposition temperatures around 300°C. cecri.res.in While specific TGA curves for this compound are not widely published, the analysis of related compounds suggests that it would exhibit a single-step decomposition at an elevated temperature, corresponding to the breakdown of the molecule. The temperature at which significant weight loss begins is a key parameter obtained from TGA, indicating the onset of thermal degradation.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline and semi-crystalline materials, including the various phases of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Packing and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) provides the most detailed information about the molecular structure and packing in the crystalline state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

While a specific single crystal structure of this compound is not publicly documented, SCXRD studies on related ferrocenyl derivatives of biphenyl have been successfully conducted. researchgate.net These studies reveal important details about intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties. researchgate.net The determination of the crystal structure of new biphenyl derivatives remains an active area of research. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Structure

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the structure of polycrystalline or powdered samples. It provides information about the phase composition, crystal structure, and lattice parameters of the bulk material. cambridge.orgiucr.orguni-saarland.de

PXRD is routinely used to characterize new biphenyl derivatives and to identify different crystalline forms (polymorphs). grafiati.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for a particular crystalline phase. google.com For novel compounds, high-resolution synchrotron PXRD can be employed to solve crystal structures when single crystals are not available. cambridge.org The analysis of PXRD data can also involve Rietveld refinement to obtain detailed structural information. iucr.org Studies on various organic electronic materials demonstrate the power of PXRD in elucidating crystal packing, which is essential for understanding their electronic properties. iucr.orgub.edu

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase Structure

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for investigating the structure of mesophases, such as the nematic and smectic phases found in liquid crystals. researchgate.netreading.ac.ukresearchgate.net SAXS probes larger structural features, on the order of nanometers, such as the layer spacing in smectic phases, while WAXS provides information about the short-range molecular arrangement within the layers. researchgate.netnih.gov

In the study of liquid crystalline biphenyls, SAXS and WAXS are used to identify the type of mesophase and to measure key structural parameters. For example, a sharp reflection in the small-angle region of a SAXS pattern is characteristic of the layered structure of a smectic phase, while a diffuse halo in the wide-angle region indicates the liquid-like arrangement of molecules within the layers. researchgate.netnih.gov The combination of SAXS and WAXS allows for a comprehensive understanding of the molecular organization in the different liquid crystalline states of this compound and its analogues. reading.ac.ukresearchgate.net

Table 2: Typical X-ray Scattering Features for Different Liquid Crystal Phases

| Phase | SAXS Pattern | WAXS Pattern |

| Nematic | Diffuse scattering | Diffuse halo |

| Smectic A | Sharp layer reflection(s) | Diffuse halo |

| Smectic C | Sharp layer reflection(s) | Diffuse halo |

Note: This table provides a general overview of expected scattering patterns.

Microscopy and Surface Characterization

Microscopy techniques, particularly Polarized Optical Microscopy (POM), are essential for the direct visualization and identification of liquid crystal phases.

Polarized Optical Microscopy (POM) is a fundamental and widely used technique for characterizing the mesophases of liquid crystals. tandfonline.combeilstein-journals.org By observing a thin film of the sample between crossed polarizers, characteristic optical textures can be identified for each type of liquid crystal phase. For example, the nematic phase of biphenyl derivatives often exhibits a Schlieren texture. tandfonline.commdpi.com

The phase transition temperatures observed with POM can be correlated with the data obtained from DSC. tandfonline.com The visual information from POM is crucial for confirming the nature of the phases detected by other analytical methods. The study of mixtures of related compounds, such as 4-n-octyl-4'-cyanobiphenyl (8CB) and 4-n-pentyl-4'-cyanobiphenyl (5CB), using POM reveals how changes in composition affect the observed textures and phase behavior. reading.ac.ukresearchgate.net

While specific surface characterization studies on this compound are not widely reported, techniques like Atomic Force Microscopy (AFM) could be used to investigate the morphology of thin films and surfaces.

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is an essential, non-destructive technique for identifying and characterizing the liquid crystalline phases (mesophases) of a material. For compounds like this compound, which are expected to exhibit liquid crystallinity, POM is the first step in determining the nature of these phases and their transition temperatures.

The process involves placing a thin sample of the compound between two crossed polarizers on a temperature-controlled stage. As the sample is heated and cooled, its anisotropic nature allows it to rotate the plane of polarized light, producing characteristic textures. Different liquid crystal phases, such as nematic, smectic, and columnar, have unique optical textures.

Nematic (N) Phase: Often identified by a "schlieren" texture, featuring dark brushes that correspond to topological defects (disclinations) in the director field. researchgate.net Another common texture is the "marbled" or "threaded" appearance. For analogous compounds like the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr), nematic phases are observed for alkyl chains of sufficient length (n≥5). tandfonline.com

Smectic (Sm) Phases: These more ordered phases exhibit different textures, such as the "focal conic fan" texture for Smectic A (SmA) phases and broken fan or herringbone textures for tilted phases like Smectic C (SmC). worktribe.com While the terminal bromine atom in some cyanobiphenyl analogues is reported to suppress smectic phases tandfonline.com, its influence in this compound would be a key finding from POM analysis.

The transition temperatures observed via POM are typically correlated with data from Differential Scanning Calorimetry (DSC) to confirm the thermodynamic nature of the phase transitions. figshare.com

Table 1: Illustrative Phase Transition Data for a Homologous Series of Biphenyl Liquid Crystals This table is illustrative, based on typical behavior observed in similar liquid crystal series, and does not represent experimentally verified data for this compound.

| Compound Homologue (n-alkyl) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Mesophase Type |

|---|---|---|---|

| 4-Pentyl | ~98 | - | Crystal |

| 4-Hexyl | ~110 | ~125 | Nematic |

| 4-Heptyl | ~115 | ~135 | Nematic, Smectic A |

| 4-Octyl (Illustrative) | ~120 | ~142 | Nematic, Smectic A |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the surface morphology of materials at the nanoscale. For this compound, AFM is employed to study the structure of thin films and self-assembled monolayers on various substrates.

The technique operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The deflection of the cantilever due to forces between the tip and the sample (e.g., van der Waals, electrostatic) is measured by a laser and photodiode system, generating a three-dimensional topographic map.

Key research findings from AFM studies on similar biphenyl compounds include:

Molecular Packing: AFM can reveal how molecules arrange themselves on a surface, such as forming lamellar (layered) or honeycomb structures. researchgate.net In the case of liquid crystalline biphenyls, it can provide insights into the orientation of molecules relative to the surface.

Surface-Induced Ordering: Studies on the related compound 4-cyano-4'-n-octylbiphenyl (8CB) have used AFM to measure surface-induced smectic order in both the nematic and isotropic phases, quantifying properties like smectic correlation length. core.ac.uk

Film Thickness and Defects: AFM is used to determine the thickness of grafted organic films and identify surface defects or irregularities, such as mushroom-like features or pits, which can influence device performance. chemsrc.com

Electron Microscopy (TEM, SEM) for Nanoscale Structure and Aggregates

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer powerful capabilities for visualizing the structure of materials at even higher resolutions than AFM.

Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface topography and composition of bulk materials or thick films. An electron beam is scanned across the sample, and the resulting secondary or backscattered electrons are detected to form an image. For this compound, SEM could be used to examine the morphology of larger aggregates, crystalline powders, or defect structures in a solid film. Studies on related materials use SEM to observe the shape and surface texture of aggregates.

Transmission Electron Microscopy (TEM): TEM provides ultra-high-resolution imaging of the internal structure of a material. nih.gov A broad beam of electrons is passed through an ultrathin sample, and the transmitted electrons are focused to create an image. sostie.com TEM can reveal details at the atomic scale, including crystal lattice fringes and the structure of nanoscale aggregates. tandfonline.comsigmaaldrich.com For self-assembling molecules like biphenyl derivatives, TEM can confirm the formation of specific morphologies, such as nanosheets or fibers, in solution or in the solid state. smolecule.com

Electrochemical Characterization (Cyclic Voltammetry, Conductance Measurements)

Electrochemical methods are vital for determining the electronic properties of this compound, such as its oxidation and reduction potentials, which are critical for applications in organic electronics.

Cyclic Voltammetry (CV): CV is the most common technique for investigating the electrochemical behavior of a compound. A potential is swept between two limits while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the molecule is oxidized and reduced. From this data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. Studies on related 4-bromophenyl monolayers show that the bromine group can influence electron transfer kinetics. researchgate.netuni-regensburg.de The electrochemical stability of the molecule can also be assessed by performing multiple CV cycles.

Conductance Measurements: These measurements determine the ability of the material to conduct electrical current. For a material like this compound, this is often done on thin films deposited on interdigitated electrodes. The current-voltage (I-V) characteristics are measured to calculate the material's conductivity (σ). nih.gov This property is fundamental for assessing its suitability as a semiconductor in electronic devices.

Table 2: Illustrative Electrochemical Data for Biphenyl Derivatives This table presents typical potential ranges for related compounds and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

| Compound Type | Oxidation Potential (E_ox vs. Fc/Fc+) | Reduction Potential (E_red vs. Fc/Fc+) | HOMO Level (eV, estimated) | LUMO Level (eV, estimated) |

|---|---|---|---|---|

| Brominated Biphenyl | 1.4 - 1.7 V | -1.3 to -2.0 V | -5.8 to -6.1 | -2.8 to -3.5 |

Research Avenues and Applications of 4 Bromo 4 Octyl Biphenyl

Role as a Synthetic Building Block in Complex Organic Synthesis

Beyond polymer science, 4'-Bromo-4-octyl-biphenyl serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its biphenyl (B1667301) framework is a common structural motif in biologically active compounds.

Intermediate in Pharmaceutical Synthesis

The biphenyl scaffold is present in a number of pharmaceutical drugs. This compound can be a key starting material or intermediate in the synthesis of these molecules. The bromo- functionality allows for the introduction of other chemical groups through various coupling reactions, enabling the construction of more complex molecular architectures. google.com

For example, the bromine atom can be readily converted into a boronic acid or ester via a lithium-halogen exchange followed by reaction with a trialkyl borate. This boronic acid derivative can then undergo Suzuki coupling with another aryl halide to construct a more elaborate biphenyl or terphenyl system, a common core in many pharmaceutical agents. Alternatively, the bromo- group can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce different functionalities.

Precursor for Agrochemicals

Similar to its role in pharmaceuticals, the biphenyl structure is also found in some agrochemicals, such as fungicides and herbicides. This compound can serve as a precursor for the synthesis of these active ingredients. google.com The synthetic strategies employed are analogous to those used in pharmaceutical synthesis, with the bromo- group acting as a versatile handle for molecular elaboration. google.com

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The availability of versatile building blocks like this compound facilitates the rapid generation of diverse molecular structures for biological evaluation. The octyl chain, in this context, can also be a critical feature, potentially influencing the compound's uptake and translocation in plants or its persistence in the environment.

Construction of Functionalized Biphenyl Derivatives and Oligomers

This compound serves as a important building block for the synthesis of more complex, functionalized biphenyl derivatives and oligomers. The presence of the bromo group provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. arabjchem.orggre.ac.uk This reaction allows for the coupling of the aryl bromide (this compound) with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. arabjchem.orgmdpi.com

The versatility of the Suzuki coupling enables the introduction of a wide array of functional groups onto the biphenyl core. For instance, coupling with different arylboronic acids can yield terphenyls or other extended π-conjugated systems. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com A typical palladium catalyst used is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often with a base like potassium carbonate or potassium phosphate (B84403) in a solvent mixture such as toluene (B28343)/water/methanol. gre.ac.uktandfonline.com

The iterative application of such coupling strategies allows for the systematic construction of well-defined oligomers. acs.org Starting with this compound, a sequential process of borylation followed by a Suzuki coupling can extend the molecular chain one unit at a time. This method provides precise control over the length and composition of the resulting oligomers, which is crucial for tuning their electronic and physical properties for applications in materials science. mcmaster.ca For example, oligomers based on biphenyl units are investigated for their liquid crystalline properties and as components in organic electronics. tandfonline.com

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Functionalization This table presents generalized examples of Suzuki-Miyaura reactions, a common method for functionalizing aryl halides like this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 4-Octyl-terphenyl | mdpi.comnih.gov |

| This compound | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 4'-Cyano-4-octyl-terphenyl | tandfonline.com |

| This compound | Thiophene-2-boronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 4-Octyl-4'-(thiophen-2-yl)biphenyl | torvergata.it |

Generation of Fused Heterocyclic Rings (e.g., Carbazole (B46965), Dibenzosilole)

Beyond simple extension to oligomers, this compound is a key precursor for synthesizing larger, rigid, and planar fused heterocyclic systems. These structures are of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netwhiterose.ac.uk

Carbazole Synthesis: The formation of a carbazole ring system from a biphenyl precursor can be achieved through an intramolecular C-N bond formation. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for this purpose. wikipedia.org The process typically involves first coupling the this compound with an appropriate amine, such as a protected 2-bromoaniline (B46623) derivative, via a Suzuki reaction. The resulting functionalized biphenyl then undergoes an intramolecular Buchwald-Hartwig amination, where the nitrogen of the amino group displaces the remaining bromine atom on the adjacent phenyl ring, closing the five-membered, nitrogen-containing ring to form the carbazole core. rsc.org This cyclization creates a rigid, planar structure with distinct electronic properties. The octyl group remains as a solubilizing tail, which is often crucial for the processability of these large organic molecules. torvergata.it

Dibenzosilole Synthesis: Dibenzosiloles, which contain a central five-membered ring with a silicon atom, are another class of fused heterocycles accessible from biphenyl precursors. The synthesis of a dioctyldibenzosilole derivative from a biphenyl starting material has been well-documented. whiterose.ac.uk The process begins with a biphenyl compound, such as 4,4'-dibromobiphenyl (B48405) (a structural analog of the title compound). A key step involves a double lithium-halogen exchange followed by reaction with a dichlorosilane (B8785471), such as dichlorodioctylsilane. This reaction forms the central silole ring through intramolecular C-Si bond formation. The resulting 2,7-dibromo-9,9-dioctyldibenzosilole can then be further functionalized, for example, by converting the bromo groups into boronic esters for subsequent Suzuki polymerizations. whiterose.ac.uk This pathway highlights how the biphenyl framework provided by molecules like this compound can be used to construct silicon-bridged, π-conjugated materials for electronic applications. whiterose.ac.uk

Table 2: Synthetic Pathways to Fused Heterocycles This table outlines generalized synthetic strategies for creating fused ring systems from biphenyl precursors.

| Target Heterocycle | Key Reaction | Typical Precursor from Biphenyl | General Reaction Description | Reference |

|---|---|---|---|---|

| Carbazole | Intramolecular Buchwald-Hartwig Amination | 2-Amino-2'-bromo-biphenyl derivative | Palladium-catalyzed cyclization to form a C-N bond, creating the pyrrole (B145914) ring fused to the biphenyl. | torvergata.itrsc.org |

| Dibenzosilole | Intramolecular C-Si Bond Formation | 2,2'-Dilithio-biphenyl derivative | Reaction with a dichlorosilane (e.g., R₂SiCl₂) to form the central five-membered silole ring. | whiterose.ac.uk |

Conclusion and Future Directions

Summary of Current Research Trends

Current research on 4'-Bromo-4-octyl-biphenyl and related compounds is largely focused on their application as building blocks for advanced functional materials. Key trends include the development of novel synthetic methodologies to produce these compounds with high purity and yield. google.com There is also a significant effort in designing and synthesizing new derivatives with tailored properties for specific applications in liquid crystals and organic electronics. tandfonline.com Researchers are exploring how modifications to the molecular structure, such as changing the length of the alkyl chain or introducing different functional groups in place of the bromine atom, affect the material's properties. tandfonline.com

Emerging Research Opportunities and Challenges

Emerging research opportunities lie in the exploration of this compound derivatives in more advanced applications, such as in the development of high-performance organic semiconductors and novel liquid crystal phases with unique optical or electronic properties. There is also potential for its use in the synthesis of complex organic frameworks and polymers with interesting electronic and photophysical properties.

A significant challenge is to develop more sustainable and cost-effective synthetic routes for these materials. google.com Another challenge is to gain a deeper understanding of the structure-property relationships to enable the rational design of new materials with predictable and enhanced performance.

Potential Impact on Advanced Materials Science and Organic Synthesis

The continued investigation of this compound and its analogues has the potential to significantly impact the fields of advanced materials science and organic synthesis. In materials science, it could lead to the development of next-generation liquid crystal displays with improved performance and lower power consumption, as well as more efficient and stable organic electronic devices. In organic synthesis, the development of new synthetic methods centered around this and similar building blocks will expand the toolbox available to chemists for the construction of complex organic molecules. semanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.